molecular formula C16H13N3 B361965 6-Ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 380653-35-0

6-Ethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B361965
CAS No.: 380653-35-0
M. Wt: 247.29g/mol
InChI Key: IQAPAXYJGPZPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound that serves as a versatile scaffold for pharmacological and materials science research. This compound is of significant interest in medicinal chemistry due to its DNA intercalation properties, which form the basis for its investigation as a potential antitumor and antimicrobial agent . The planar structure of the indolo[2,3-b]quinoxaline core allows it to insert between DNA base pairs, a mechanism associated with cytotoxic, antiviral, and multidrug resistance modulating activities . Researchers are exploring derivatives of this scaffold for their cytotoxic effects against various human cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cancers . Recent studies have also evaluated similar indolo[2,3-b]quinoxaline amine derivatives for antimycobacterial activity, showing a moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv . Beyond biomedical applications, the indolo[2,3-b]quinoxaline scaffold has been identified as a promising material for energy storage, demonstrating high stability and a low reduction potential suitable for use as an anolyte in nonaqueous redox flow batteries . This product is intended for research purposes only in these and other exploratory applications. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

380653-35-0

Molecular Formula

C16H13N3

Molecular Weight

247.29g/mol

IUPAC Name

6-ethylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C16H13N3/c1-2-19-14-10-6-3-7-11(14)15-16(19)18-13-9-5-4-8-12(13)17-15/h3-10H,2H2,1H3

InChI Key

IQAPAXYJGPZPMU-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Synthetic Methodologies for 6 Ethyl 6h Indolo 2,3 B Quinoxaline and Its Analogues

Cyclocondensation Reactions for the Indolo[2,3-b]quinoxaline Core

The foundational step in the synthesis of many indolo[2,3-b]quinoxaline derivatives is the formation of the tetracyclic core. Cyclocondensation reactions are the most prevalent and historically significant methods to achieve this, providing a direct route to the fundamental structure of these compounds.

Condensation of Isatin (B1672199) Derivatives with o-Phenylenediamines

The most widely employed method for the synthesis of the indolo[2,3-b]quinoxaline core is the acid-catalyzed condensation of isatin (1H-indole-2,3-dione) or its derivatives with o-phenylenediamines. beilstein-journals.orgorganic-chemistry.orgrsc.org This reaction is typically carried out in a suitable solvent, such as acetic acid or ethanol, under reflux conditions. The reaction proceeds through the initial formation of an intermediate Schiff base, which then undergoes intramolecular cyclization to afford the final indolo[2,3-b]quinoxaline product. The choice of solvent can influence the reaction, with acidic solvents favoring the formation of the desired indolo[2,3-b]quinoxaline. acs.org In neutral or basic organic solvents, a mixture of products, including anils and spiro compounds, may be observed. acs.org

The versatility of this method lies in the ability to use substituted isatins and substituted o-phenylenediamines, allowing for the introduction of various functional groups onto the final molecule. This approach has been successfully utilized to synthesize a wide array of indolo[2,3-b]quinoxaline derivatives.

Table 1: Examples of Indolo[2,3-b]quinoxaline Synthesis via Condensation of Isatins and o-Phenylenediamines

Isatin Derivativeo-Phenylenediamine (B120857) DerivativeProductReaction ConditionsReference
Isatino-Phenylenediamine6H-indolo[2,3-b]quinoxalineAcetic acid, reflux rsc.org
N-Alkylisatinso-Phenylenediamine6-Alkyl-6H-indolo[2,3-b]quinoxalinesXylene, reflux organic-chemistry.org
Isatin-N-glycosides1,2-Diaminobenzenes6H-indolo[2,3-b]quinoxaline-N-glycosidesNot specified organic-chemistry.org

Microwave-Assisted Synthesis Approaches for Quinoxaline (B1680401) and Spiro-Indole Derivatives

To enhance reaction efficiency, reduce reaction times, and improve yields, microwave-assisted organic synthesis has emerged as a powerful tool in the preparation of quinoxaline and related heterocyclic systems. acs.org This methodology has been successfully applied to the synthesis of 6H-indolo[2,3-b]quinoxaline from the condensation of o-phenylenediamine and isatin. Microwave irradiation can significantly accelerate the reaction, often leading to cleaner product formation and easier work-up procedures compared to conventional heating methods.

The benefits of microwave-assisted synthesis extend to the preparation of various quinoxaline derivatives, which can serve as precursors for more complex indolo[2,3-b]quinoxaline analogues. This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents.

Alkylation Strategies for 6-Ethyl-6H-indolo[2,3-b]quinoxaline and Related N-Substituted Analogues

Once the indolo[2,3-b]quinoxaline nucleus is formed, further functionalization can be achieved through various reactions. Alkylation at the N-6 position of the indole (B1671886) moiety is a common strategy to introduce diverse substituents, including the ethyl group in the target compound, this compound.

N-Alkylation of the Indolo[2,3-b]quinoxaline Nucleus with Ethyl and Other Groups

The nitrogen atom at the 6-position of the 6H-indolo[2,3-b]quinoxaline core is nucleophilic and can be readily alkylated using a variety of alkylating agents. The general procedure involves the deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH), to generate the corresponding anion. rug.nl This is followed by the addition of an alkyl halide, such as ethyl iodide or ethyl bromide, to introduce the desired alkyl group. rug.nl This method is not limited to ethyl groups and can be employed to synthesize a wide range of N-substituted analogues.

The choice of base and solvent is crucial for the success of the reaction. Common solvents include N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). rug.nl This N-alkylation strategy is a cornerstone for creating libraries of indolo[2,3-b]quinoxaline derivatives with diverse biological activities.

Table 2: N-Alkylation of 6H-indolo[2,3-b]quinoxaline

Alkylating AgentBaseSolventProductReference
Ethyl IodideNaHDMFThis compound rug.nl
ChloroacetonitrileNaHDMA6-Cyanomethyl-6H-indolo[2,3-b]quinoxaline rug.nl

Synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines via Bromoethyl Intermediates

A specific and important class of N-substituted analogues are the 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. These compounds are typically synthesized through a two-step process. The first step involves the alkylation of isatin with an excess of dibromoethane in the presence of a base like potassium carbonate to yield 1-(2-bromoethyl)-indole-2,3-dione. nih.gov This bromoethyl-substituted isatin is then condensed with o-phenylenediamine to form 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline. nih.gov

In the second step, the bromoethyl intermediate undergoes a nucleophilic substitution reaction with various primary or secondary amines to introduce the desired aminoethyl side chain. nih.gov This aminodebromination reaction is typically carried out in a suitable solvent such as boiling benzene (B151609). nih.gov This synthetic route provides access to a range of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines with diverse terminal amino groups.

Advanced Coupling Reactions for Derivatization

To further expand the structural diversity and explore the structure-activity relationships of indolo[2,3-b]quinoxalines, advanced transition-metal-catalyzed cross-coupling reactions are employed. These powerful synthetic tools allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic core.

Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck reactions are prominent in this regard. researchgate.net For instance, a two-step approach to indolo[2,3-b]quinoxalines has been developed based on a Pd-catalyzed Suzuki coupling reaction followed by annulation through a Pd-catalyzed two-fold C-N coupling. rsc.org The Sonogashira coupling of halo-indolo[2,3-b]quinoxalines with terminal alkynes has also been reported as a method to introduce alkynyl moieties.

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an efficient method for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups onto the indolo[2,3-b]quinoxaline scaffold. wikipedia.org More recent advancements include the use of ruthenium-catalyzed C-H bond functionalization, which offers a direct and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. acs.orgnih.gov These advanced coupling reactions are instrumental in the synthesis of novel and complex indolo[2,3-b]quinoxaline derivatives for various applications.

Table 3: Advanced Coupling Reactions for Derivatization of Indolo[2,3-b]quinoxaline Analogues

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Suzuki Coupling2,3-Dibromoquinoxaline, Arylboronic acidPd catalystAryl-substituted quinoxalines rsc.org
Sonogashira Coupling9-Iodo-6H-indolo[2,3-b]quinoxaline, Terminal alkynesPdCl2[PPh3]4, CuI9-Alkynyl-6H-indolo[2,3-b]quinoxalines
Buchwald-Hartwig AminationAryl halides, AminesPd catalyst, LigandAryl amines wikipedia.org
C-H Functionalization2-Arylquinoxalines, Sulfonyl azidesRu(II) catalystN-Substituted indolo[2,3-b]quinoxalines acs.orgnih.gov

Carbon-Carbon Cross-Coupling (e.g., Sonogashira Reaction)

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the indolo[2,3-b]quinoxaline skeleton to introduce alkyne functionalities.

In a notable application, 9-iodo-6H-indolo[2,3-b]quinoxaline serves as the aryl halide substrate for a one-pot Sonogashira-Hagihara C-C cross-coupling reaction. jomardpublishing.com The reaction is carried out with various terminal acetylenes in the presence of a palladium catalyst to yield the corresponding 9-alkynyl-indolo[2,3-b]quinoxaline derivatives. jomardpublishing.com For instance, the indole N-H of 9-iodo-6H-indolo[2,3-b]quinoxaline can be protected with a benzyl (B1604629) group, and the resulting compound is then reacted with phenylacetylene. jomardpublishing.com A copper-free variant of the Sonogashira reaction has also been demonstrated using pyrrolidine (B122466) as a base and Pd(PPh3)4 as the catalyst, which in some cases improves reaction yields. jomardpublishing.com

ParameterConditionReference
Aryl Halide 9-Iodo-6H-indolo[2,3-b]quinoxaline jomardpublishing.com
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene, etc. jomardpublishing.com
Catalyst Pd(PPh3)4 (20 mol%) jomardpublishing.com
Base Pyrrolidine (2 equiv.) jomardpublishing.com
Solvent Anhydrous Dimethylformamide (DMF) jomardpublishing.com
Temperature 70-80°C jomardpublishing.com
Duration 12-24 hours jomardpublishing.com

This table outlines typical conditions for the Sonogashira cross-coupling reaction involving the indolo[2,3-b]quinoxaline core.

Carbon-Nitrogen Cross-Coupling (e.g., Modified Ullmann Protocol)

The Ullmann reaction, a classic copper-catalyzed method, is used to form carbon-nitrogen bonds, typically by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org A modified Ullmann protocol has been effectively used for the arylamination of the indolo[2,3-b]quinoxaline system. jomardpublishing.com

This pathway was demonstrated in the synthesis of N,6-dibenzyl-6H-indolo[2,3-b]quinoxalin-9-amine. jomardpublishing.com The reaction involves the C-N coupling of 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline, serving as the aryl halide, with benzylamine, which acts as the nucleophile. jomardpublishing.com The use of a copper(I) iodide catalyst facilitates this transformation. jomardpublishing.com

ParameterConditionReference
Aryl Halide 6-Benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline jomardpublishing.com
Nucleophile Benzylamine jomardpublishing.com
Catalyst Copper(I) Iodide (CuI) jomardpublishing.com
Base Potassium Carbonate (K2CO3) jomardpublishing.com
Solvent Dimethylformamide (DMF) jomardpublishing.com
Temperature 90°C jomardpublishing.com
Duration 24 hours jomardpublishing.com

This table presents the reaction conditions for a modified Ullmann C-N coupling on an indolo[2,3-b]quinoxaline derivative.

Synthesis of Fused Systems and Hybrid Molecules Containing the Indolo[2,3-b]quinoxaline Moiety

The indolo[2,3-b]quinoxaline nucleus serves as a versatile scaffold for the construction of more elaborate molecular architectures, including fused heterocyclic systems and hybrid molecules.

Indolo[2,3-b]quinoxaline Fused Azetidinones

A novel series of indolo[2,3-b]quinoxaline derivatives fused with an azetidinone (β-lactam) ring has been synthesized through a multi-step process. researchgate.netconsensus.app The synthesis begins with the foundational 6H-indolo[2,3-b]quinoxaline. researchgate.netconsensus.app

The synthetic sequence is as follows:

Alkylation: 6H-indolo[2,3-b]quinoxaline is treated with ethyl chloroacetate (B1199739) to yield Ethyl [6H-indolo(2,3-b)quinoxaline]-6-acetate. researchgate.net

Hydrazinolysis: The resulting ester is aminated with hydrazine (B178648) hydrate (B1144303) to afford 2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide. researchgate.netconsensus.app

Schiff Base Formation: The acetohydrazide is condensed with various aromatic aldehydes to produce a series of Schiff's bases. researchgate.netconsensus.app

Cycloaddition: Finally, the β-lactam moiety is introduced onto the Schiff's base through a cycloaddition reaction using chloroacetyl chloride in the presence of triethylamine. This step yields the target N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetamide compounds. researchgate.netconsensus.app

Quinoxaline-Carbohydrate Hybrids

A review of the scientific literature did not yield specific synthetic methodologies for creating hybrid molecules that directly and covalently link a carbohydrate moiety to the this compound core. This specific class of hybrid molecules is not well-documented in the surveyed research.

Isatin-Based Indolo[2,3-b]quinoxaline Hybrids

The indolo[2,3-b]quinoxaline framework is fundamentally an isatin-based structure. The most common and foundational synthesis of the 6H-indolo[2,3-b]quinoxaline core involves the condensation of isatin (indole-2,3-dione) or its derivatives with an o-phenylenediamine. oup.combenthamscience.com This reaction effectively fuses the indole unit of isatin with the quinoxaline ring formed from the diamine.

The reaction conditions can be varied to control the outcome. In acidic solvents such as acetic acid, the reaction exclusively yields the desired indolo[2,3-b]quinoxaline. oup.comscilit.com In neutral or basic organic solvents, a mixture of products, including an anil and a spiro compound, may be formed alongside the target molecule. oup.comscilit.com Heterogeneous catalysts, such as rutile phase TiO2 nanoparticles, have also been employed to facilitate this condensation under solvent-free conditions, presenting a greener synthetic approach. researchgate.net The synthesis of various 6-alkyl-6(H)-indolo[2,3-b]quinoxalines has been achieved through the condensation of 1-long chain alkyl-indoline-2,3-diones with o-phenylenediamine in refluxing xylene. researchgate.net

Indole-Curcumin Derivatives

The scientific literature surveyed did not provide specific synthetic pathways for creating hybrid molecules containing both the this compound moiety and a curcumin (B1669340) derivative. While related structures have been studied in combination with curcumin, methodologies for the direct synthesis of a fused or linked hybrid were not identified. nih.gov

Chemical Reactivity and Derivatization Studies of the Indolo 2,3 B Quinoxaline Scaffold

Functionalization at Various Positions of the Indolo[2,3-b]quinoxaline Core

The indolo[2,3-b]quinoxaline core offers several positions for functionalization, enabling the modulation of its electronic and steric properties. The nitrogen atom of the indole (B1671886) ring (N-6) and the aromatic carbons of both the indole and quinoxaline (B1680401) portions are primary targets for derivatization.

One of the most common modifications is N-alkylation at the N-6 position of the indole nucleus. This position serves as a convenient handle for introducing various side chains to influence the molecule's solubility and biological interactions. acs.org For example, the parent 6H-indolo[2,3-b]quinoxaline can be readily alkylated using reagents like iodomethane (B122720) or by incorporating solubilizing groups such as glycol ethers. acs.org

Beyond simple alkylation, more advanced C-H bond functionalization strategies have been developed. A notable method involves a Ruthenium(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, followed by oxidation, to construct N-substituted indolo[2,3-b]quinoxalines in a one-pot synthesis. nih.govacs.org This approach allows for the direct formation of the indolo[2,3-b]quinoxaline skeleton with substituents on the indole nitrogen, achieving yields up to 94%. nih.gov The reaction proceeds through a five-membered ruthenacyclic intermediate, demonstrating a sophisticated pathway to access complex derivatives. nih.gov

Functionalization can also be directed at the carbocyclic rings. For instance, bromination of the scaffold provides a key intermediate for further modifications. nih.gov A 9-bromo-6H-indolo[2,3-b]quinoxaline derivative has been used as a precursor for introducing new functionalities via Sonogashira coupling reactions. nih.gov

Table 1: Examples of Functionalization Reactions on the Indolo[2,3-b]quinoxaline Scaffold
Position of FunctionalizationReaction TypeReagents/CatalystKey Feature
N-6 (Indole)N-AlkylationIodomethane, Glycol ether halidesIntroduces substituents to modify solubility and biological activity. acs.org
N-6 (Indole)Ruthenium-Catalyzed C-H Functionalization/CyclizationRu(II) catalyst, Sulfonyl azides, DDQ (oxidant)One-pot synthesis of N-substituted derivatives with high yields. nih.govacs.org
C-9 (Quinoxaline)Sonogashira CouplingPalladium catalyst, Copper co-catalystIntroduces alkynyl-linked moieties from a bromo-precursor. nih.gov

Synthesis of N-Oxide Derivatives of Quinoxaline and their Reactivity

The nitrogen atoms within the quinoxaline portion of the indolo[2,3-b]quinoxaline scaffold can be oxidized to form N-oxides. These derivatives are of significant interest as the N-oxide functionality can dramatically alter the electronic properties of the heterocyclic system and often serves as a prodrug feature in medicinal chemistry. nih.govacs.org While studies specifically detailing the oxidation of the 6-Ethyl-6H-indolo[2,3-b]quinoxaline are not prevalent, the extensive research on quinoxaline 1,4-dioxides provides a strong foundation for understanding their potential synthesis and reactivity. nih.govresearchgate.net

The synthesis of quinoxaline 1,4-dioxides is typically achieved through the oxidative cyclization of α-hydroxyimino-ketones with benzene-1,2-diamines or via the Beirut reaction. The N-oxide groups are highly polar and can form strong hydrogen bonds, which can be used to increase the solubility of parent drug molecules. acs.org

The reactivity of quinoxaline N-oxides is characterized by their susceptibility to nucleophilic attack and their ability to undergo deoxygenation reactions. beilstein-journals.orgresearchgate.net This reactivity allows for further functionalization, particularly at the C2 position. For instance, quinoline (B57606) N-oxides react with arylzinc reagents in the absence of a transition metal catalyst to afford 2-arylquinolines. researchgate.net A similar transformation involves a deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, which proceeds via nucleophilic attack of the N-oxide on the sulfonyl group. beilstein-journals.org This type of reactivity suggests that N-oxide derivatives of indolo[2,3-b]quinoxaline could serve as valuable intermediates for introducing a wide range of substituents onto the quinoxaline ring system.

Formation of Amide and Hydrazide Derivatives

The introduction of amide and hydrazide functionalities onto the indolo[2,3-b]quinoxaline scaffold is a key strategy for creating derivatives with potential biological applications. These groups can participate in hydrogen bonding and can be used to link the core scaffold to other molecules of interest.

The synthesis of amide derivatives often starts with an amino-functionalized indolo[2,3-b]quinoxaline precursor. For example, amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline, a closely related structure, have been synthesized by coupling the amino derivative with various hydroxycinnamic acids. mdpi.com These coupling reactions typically employ standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dimethylformamide (DMF). mdpi.com This methodology is directly applicable to amino-substituted derivatives of this compound.

Hydrazide derivatives are commonly prepared from corresponding ester precursors. For instance, the hydrazinolysis of an ethyl ester of a quinoxalinone derivative with hydrazine (B178648) hydrate (B1144303) yields the corresponding acetic acid hydrazide. researchgate.net This hydrazide can then serve as a versatile intermediate for further reactions, such as condensation with aldehydes to form hydrazones.

Table 2: Synthesis of Amide and Hydrazide Derivatives
Derivative TypeSynthetic PrecursorKey ReagentsResulting Functionality
AmideAmino-indolo[2,3-b]quinoxalineCarboxylic acid, DCC, DMAP-NH-C(=O)-R mdpi.com
HydrazideEster-functionalized quinoxalineHydrazine hydrate (N2H4·H2O)-C(=O)-NH-NH2researchgate.net
HydrazoneHydrazide derivativeAldehyde (R-CHO)-C(=O)-NH-N=CH-R researchgate.net

Incorporation into Oligonucleotides and Other Macromolecular Structures

The planar aromatic structure of the indolo[2,3-b]quinoxaline scaffold makes it an ideal candidate for use as a DNA intercalating agent. researchgate.net To facilitate its incorporation into macromolecules like oligonucleotides, the scaffold must first be converted into a suitable building block, typically a phosphoramidite (B1245037).

A detailed synthesis has been reported for an intercalating nucleic acid monomer based on the 6H-indolo[2,3-b]quinoxaline core. nih.govtandfonline.com The process begins with a 9-bromo-6H-indolo[2,3-b]quinoxaline derivative, which is functionalized with a linker arm containing a diol via a Sonogashira coupling. nih.gov This diol is then selectively protected with a 4,4'-dimethoxytrityl (DMTr) group on the primary hydroxyl. The final step is the phosphitylation of the remaining secondary hydroxyl group using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator like N,N'-diisopropylammonium tetrazolide. nih.govtandfonline.com

The resulting phosphoramidite monomer can be used in standard solid-phase automated DNA synthesis. beilstein-journals.orgutupub.fi During the synthesis cycle, the phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. beilstein-journals.org This allows for the precise insertion of the indolo[2,3-b]quinoxaline moiety at any desired position within the DNA sequence. nih.gov The incorporation of such intercalating units can significantly enhance the thermal stability of DNA structures like triplexes. nih.gov

Table 3: Key Steps for Phosphoramidite Synthesis and Oligonucleotide Incorporation
StepDescriptionKey Reagents/Protecting Groups
1. FunctionalizationIntroduction of a linker arm with a diol onto the scaffold.Sonogashira coupling from a bromo-precursor. nih.gov
2. ProtectionSelective protection of the primary hydroxyl group.4,4'-Dimethoxytrityl (DMTr) chloride. nih.govtandfonline.com
3. PhosphitylationConversion of the secondary hydroxyl to a phosphoramidite.2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite. tandfonline.com
4. Oligonucleotide SynthesisIncorporation into a DNA strand using an automated synthesizer.Solid-phase synthesis chemistry. beilstein-journals.org

Spectroscopic and Structural Characterization Techniques for 6 Ethyl 6h Indolo 2,3 B Quinoxaline and Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of indolo[2,3-b]quinoxaline derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of 6-Ethyl-9-bromo-indolo[2,3-b]quinoxaline, the ethyl group attached to the nitrogen atom at position 6 exhibits characteristic signals. Specifically, the methyl (CH₃) protons appear as a triplet at a chemical shift (δ) of 1.23–1.27 ppm, with a coupling constant (J) of 6.9 Hz. The adjacent methylene (B1212753) (CH₂) protons present as a multiplet in the range of 3.24–3.43 ppm researchgate.net. This splitting pattern and integration value unequivocally confirm the presence of the N-ethyl substituent.

For the broader class of 6-alkyl-6(H)-indolo[2,3-b]quinoxalines, the N-CH₂ protons of longer alkyl chains, such as decyl, tetradecyl, and hexadecyl, typically resonate as a triplet around 4.50-4.60 ppm with a J-value of approximately 7.1 Hz researchgate.net. The aromatic protons of the indolo[2,3-b]quinoxaline core generally appear in the downfield region, typically between 7.30 and 8.40 ppm, due to the deshielding effect of the aromatic rings researchgate.netresearchgate.net.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. For various 6-alkyl-6(H)-indolo[2,3-b]quinoxalines, the carbon of the N-CH₂ group is typically observed around 41-44 ppm researchgate.net. The carbons of the aromatic and heterocyclic rings resonate in the range of approximately 110–150 ppm, with quaternary carbons appearing at the lower field end of this range researchgate.net.

CompoundTechniqueSolventObserved Chemical Shifts (δ, ppm)
6-Ethyl-9-bromo-indolo[2,3-b]quinoxaline¹H NMRDMSO-d₆1.23–1.27 (t, J = 6.9 Hz, 3H, CH₃), 3.24–3.43 (m, 2H, CH₂)
6-Decyl-6H-indolo[2,3-b]quinoxaline¹H NMRDMSO-d₆4.60 (t, J= 7.1Hz, 2H, NCH₂), 1.21-1.90 (m, 19H), 7.68-8.37(m, Ar-H)
6-Decyl-6H-indolo[2,3-b]quinoxaline¹³C NMRDMSO-d₆41.44 (NCH₂), 22.33-31.57 (Alkyl CH₂/CH₃), 110.75-129.23 (Ar-CH), 121.27-148.57 (Ar-Cq)

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the molecular structure of indolo[2,3-b]quinoxaline derivatives. The IR spectrum provides valuable information on the types of bonds and their vibrational frequencies.

For instance, in the precursor 9-Bromo-6H-indolo[2,3-b]quinoxaline, the spectrum displays a characteristic absorption band at 3122 cm⁻¹, which is attributed to the stretching vibration of the aromatic C-H bonds researchgate.net. A significant band is observed at 1545 cm⁻¹, corresponding to the C=N stretching vibration of the quinoxaline (B1680401) ring system researchgate.net. Furthermore, a band at 950 cm⁻¹ is indicative of the C-Br bending vibration researchgate.net. Upon N-alkylation with an ethyl group, the characteristic N-H stretching band (typically around 3400 cm⁻¹) of the parent 6H-indolo[2,3-b]quinoxaline disappears, which is a key indicator of successful substitution at the indole (B1671886) nitrogen. The spectra of these derivatives also show characteristic absorptions for aliphatic C-H stretching from the ethyl group, typically in the 2850-2960 cm⁻¹ region.

CompoundFunctional GroupVibrational ModeObserved Frequency (cm⁻¹)
9-Bromo-6H-indolo[2,3-b]quinoxalineAromatic C-HStretching3122
9-Bromo-6H-indolo[2,3-b]quinoxalineC=NStretching1545
9-Bromo-6H-indolo[2,3-b]quinoxalineC-BrBending950

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of 6-Ethyl-6H-indolo[2,3-b]quinoxaline and its analogs. It also provides information about the fragmentation patterns, which can aid in structural elucidation.

For the parent compound, this compound, the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of 247, confirming its molecular formula of C₁₆H₁₃N₃ researchgate.net. Similarly, for 6-Ethyl-9-bromo-indolo[2,3-b]quinoxaline, the molecular ion would be observed at m/z values corresponding to the isotopic distribution of bromine (²⁹Br and ⁸¹Br). The precursor, 9-Bromo-6H-indolo[2,3-b]quinoxaline, shows a molecular ion peak [M]⁺ at m/z 297 in Fast Atom Bombardment Mass Spectrometry (FAB-MS) researchgate.net. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the elemental formula.

CompoundIonization MethodObserved m/zAssignment
This compound-247[M]⁺
9-Bromo-6H-indolo[2,3-b]quinoxalineFAB-MS297[M]⁺

Single Crystal X-Ray Diffraction Analysis for Definitive Structural Confirmation

While specific single-crystal X-ray diffraction data for this compound was not found in the provided search results, this technique remains the gold standard for the definitive confirmation of molecular structures. For related heterocyclic compounds, it provides unambiguous proof of the atomic connectivity, bond lengths, bond angles, and stereochemistry. This powerful analytical method would allow for the precise determination of the planar geometry of the fused ring system and the orientation of the ethyl substituent relative to the core structure. For novel derivatives within this class, single-crystal X-ray analysis is often employed to conclusively establish their three-dimensional structure.

Ultraviolet-Visible Spectroscopy in Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the conjugated π-system of the indolo[2,3-b]quinoxaline core and to investigate its interactions with biological macromolecules.

A study on a related derivative, 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ), utilized UV/Vis absorption spectra to explore its interaction with human serum albumin (HSA) researchgate.net. Changes in the absorption spectrum of HSA upon the addition of the indoloquinoxaline derivative can indicate the formation of a ground-state complex, which is characteristic of a static quenching mechanism researchgate.net. Such studies are crucial for understanding the binding of these compounds to proteins, providing insights into their potential pharmacokinetic properties. The analysis of UV-Vis spectra helps to confirm the mode of fluorescence quenching and supports findings from fluorescence spectroscopy researchgate.net.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. This data is then compared with the calculated theoretical percentages for the proposed molecular formula, serving as a crucial verification of the compound's purity and elemental composition.

For this compound (C₁₆H₁₃N₃), the theoretical elemental composition is approximately 77.71% Carbon, 5.30% Hydrogen, and 16.99% Nitrogen. Experimental findings for this compound were in close agreement, with reported values of 77.78% C, 5.26% H, and 16.97% N researchgate.net. Similarly, for 9-Bromo-6H-indolo[2,3-b]quinoxaline (C₁₄H₈N₃Br), the calculated values are 56.40% C, 2.70% H, and 14.09% N, which align well with the experimental results of 56.28% C, 2.76% H, and 13.97% N researchgate.net.

CompoundMolecular FormulaAnalysis% Carbon% Hydrogen% Nitrogen
This compoundC₁₆H₁₃N₃Calculated77.715.3016.99
Found77.785.2616.97
9-Bromo-6H-indolo[2,3-b]quinoxalineC₁₄H₈N₃BrCalculated56.402.7014.09
Found56.282.7613.97

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of indolo[2,3-b]quinoxaline derivatives. These calculations offer a theoretical framework to understand and predict the behavior of these molecules at an atomic level.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, particularly using methods like B3LYP with a 6-31G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) for indolo[2,3-b]quinoxaline analogues. researchgate.net This process is crucial as the geometric structure of a molecule is intrinsically linked to its chemical reactivity and biological function. Studies have shown excellent correlation between optimized geometric parameters and experimental data from X-ray diffraction. researchgate.net

Analysis of the electronic structure provides valuable information about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity. researchgate.netresearchgate.net For instance, a larger band gap suggests high stability and resistance to oxidation-reduction reactions. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, indicates the regions of a molecule that are electron-rich or electron-poor, thereby predicting its chemical reactivity and interaction sites with other molecules. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are also instrumental in predicting the spectroscopic properties of this compound and its derivatives. Theoretical calculations of infrared (IR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.netias.ac.inimist.ma

Time-dependent DFT (TD-DFT) methods are specifically used to simulate UV-Visible absorption spectra, providing insights into the electronic transitions occurring within the molecule. ias.ac.in For example, calculations can predict the wavelength of maximum absorption and the nature of the electronic transition, such as n→π*. ias.ac.in Similarly, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate ¹H and ¹³C NMR chemical shifts, which generally show good agreement with experimental values. ias.ac.in Discrepancies, particularly for N-H shifts, can sometimes arise due to intramolecular interactions. ias.ac.in

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Predictive Modeling for Structure-Potency Relationships of Indolo[2,3-b]quinoxaline Derivatives

QSAR models establish a mathematical relationship between the structural features of a series of compounds and their measured biological activity, such as cytotoxicity against cancer cell lines. researchgate.nettandfonline.comtandfonline.com For indolo[2,3-b]quinoxaline derivatives, these models have been developed to predict their anticancer potency. researchgate.nettandfonline.comtandfonline.com By analyzing a set of synthesized compounds with known activities, QSAR studies can identify key molecular descriptors that correlate with their biological effects. researchgate.nettandfonline.comresearchgate.net These descriptors can be physicochemical, electronic, or steric in nature. The resulting models, often developed using techniques like multiple linear regression, can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. researchgate.net

Identification of Optimal Substituent Features for Biological Activity

A primary goal of QSAR studies is to identify the optimal structural features and substituents that enhance the desired biological activity. For 6H-indolo[2,3-b]quinoxaline derivatives, QSAR analyses have revealed that the nature of the substituent on the quinoxaline and indole rings plays a significant role in their cytotoxic potency. tandfonline.com For example, studies have suggested that incorporating cyclic substituents or those with primary carbon atoms can lead to increased cytotoxic activity. researchgate.nettandfonline.com Conversely, the presence of a free carboxylic group, with some exceptions, tends to decrease cytotoxic potency. tandfonline.com The insights gained from these studies are invaluable for the rational design of new indolo[2,3-b]quinoxaline derivatives with improved therapeutic potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. openaccessjournals.com This method is crucial for understanding the mechanism of action of drugs at a molecular level. openaccessjournals.com For this compound analogues, molecular docking simulations have been used to investigate their interactions with various biological targets, including DNA and specific enzymes. researchgate.netresearchgate.netmdpi.com

The primary mechanism of action for many indolo[2,3-b]quinoxaline derivatives is believed to be DNA intercalation, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix. researchgate.net Molecular docking can model this interaction, providing insights into the binding affinity and the specific interactions that stabilize the ligand-DNA complex. researchgate.net Furthermore, docking studies can be used to explore interactions with other potential targets, such as enzymes like topoisomerase II or protein kinases, which are often implicated in cancer. researchgate.netscience.gov By visualizing the binding mode and identifying key interactions like hydrogen bonds and π-stacking, molecular docking helps in understanding the structure-activity relationships and in designing molecules with enhanced binding affinity and specificity for their intended target. mdpi.com

Computational Chemistry and in Silico Investigations of 6 Ethyl 6h Indolo 2,3 B Quinoxaline Analogues

Computational chemistry provides powerful tools for understanding the molecular interactions and pharmacokinetic profiles of bioactive compounds. For the 6-Ethyl-6H-indolo[2,3-b]quinoxaline scaffold and its analogues, in silico

Mechanistic Insights into Biological Activities in Vitro Research

DNA Intercalation Mechanisms of 6H-Indolo[2,3-b]quinoxalines

The predominant mechanism of pharmacological action for 6H-indolo[2,3-b]quinoxalines is DNA intercalation. nih.govingentaconnect.comresearchgate.net This process involves the insertion of the planar indoloquinoxaline ring system between the base pairs of the DNA double helix, disrupting normal DNA replication and function. ingentaconnect.comresearchgate.net The antiviral and antitumor activities of these compounds are contingent on their binding affinity to DNA and the stability of the resulting drug-DNA complex. ingentaconnect.com

The interaction of 6H-indolo[2,3-b]quinoxaline derivatives with DNA can be multifaceted, involving both non-specific and sequence-specific binding. Studies on derivatives such as 6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline indicate that DNA intercalation can occur in a non-specific manner. researchgate.netresearchgate.net However, further investigations have revealed a significant binding specificity for alternating Adenine-Thymine (AT) sequences for some derivatives. nih.gov For instance, one indolo[2,3-b]-quinoxaline derivative with a dimethylaminoethyl side chain demonstrated a strong preference for AT sequences, a characteristic not observed with the related anticancer drug ellipticine. nih.gov Spectroscopic studies have identified specific binding sites in DNA, including the sequences 5'-AATA and 5'-GTCACGA. researchgate.netresearchgate.net

The affinity for DNA and the stability of the DNA-compound complex are critically influenced by the nature of the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline core. nih.govingentaconnect.comingentaconnect.com The thermal stability of this complex is a key parameter in evaluating the biological activities of these compounds. nih.govingentaconnect.comresearchgate.net

Research has shown that the type of side chain grafted onto the indole (B1671886) nitrogen significantly alters DNA binding. nih.gov Key findings include:

Dimethylaminoethyl Side Chains: Compounds featuring a dimethylaminoethyl chain exhibit strong binding to DNA. nih.gov Interestingly, these derivatives can show a preference for Guanine-Cytosine (GC)-rich DNA sequences, as revealed by DNase I footprinting. nih.gov

Morpholinoethyl Side Chains: Derivatives with a morpholinoethyl side chain display weaker interactions with DNA compared to their dimethylaminoethyl counterparts. nih.gov

Alkyl and Polyaromatic Substituents: The presence of bulkier polyaromatic hydrocarbon segments on the indoloquinoxaline structure has been reported to significantly enhance the thermal stability of the drug-DNA complex. ingentaconnect.com Highly active derivatives like NCA0424 and B-220 demonstrate good DNA binding affinity, which is reflected in the high thermal stability of their complexes with DNA. nih.govingentaconnect.comresearchgate.net

The orientation of the side chain, particularly towards the GC-rich minor groove of DNA, also plays a role in the stability of the complex. nih.govingentaconnect.comresearchgate.net

Table 1: Influence of Side Chains on DNA Interaction of Indolo[2,3-b]quinoxaline Derivatives

Unlike many DNA intercalating agents that exert their cytotoxic effects by inhibiting or poisoning topoisomerase enzymes, 6H-indolo[2,3-b]quinoxalines generally operate through a topoisomerase-independent mechanism. ingentaconnect.com Studies on highly active derivatives such as NCA0424, B-220, and 9-OH-B-220 have shown that while they bind strongly to DNA, they possess poor inhibitory activity against topoisomerase II. nih.govingentaconnect.comresearchgate.netresearchgate.net DNA relaxation assays have confirmed that topoisomerase II is not a primary target for these compounds, as they only weakly interfere with the enzyme's catalytic activity. nih.gov

However, the introduction of specific substituents can alter this behavior. A systematic investigation into 6-substituted 6H-indolo[2,3-b]quinolines revealed that the introduction of an alkyl-amino-alkyl substituent at the N-6 position confers the ability to inhibit topoisomerase II, which corresponds with their cytotoxic activity. nih.gov In contrast, derivatives bearing a simple methyl group or a longer aliphatic chain at the N-6 position were found to be inactive. nih.gov

Interactions with Specific Biomolecules

Beyond DNA, indoloquinoxaline derivatives have been shown to interact with other key biomolecules. For example, bromo and N-substituted indolo[2,3-b]quinoxalines have been found to inhibit cdc25 kinase and cdc25 phosphate, with IC₅₀ values of 70 and 25 μM, respectively. researchgate.netresearchgate.net Additionally, certain derivatives have demonstrated significant multidrug resistance (MDR) modulating activity, suggesting an interaction with transporters like P-glycoprotein. nih.govingentaconnect.comingentaconnect.comresearchgate.net

Structure-Activity Relationship (SAR) Elucidations from Derivative Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For the 6H-indolo[2,3-b]quinoxaline scaffold, a clear relationship exists between specific structural modifications and the resulting pharmacological properties.

A primary determinant of activity is the substituent at the N-6 position of the indoloquinoline ring system. The introduction of an alkyl-amino-alkyl side chain at this position is critical for conferring cytotoxic and antimicrobial properties. nih.gov This corresponds well with the compound's ability to bind DNA and, in this specific case, inhibit topoisomerase II. nih.gov

Furthermore, the nature of the side chain on the indole nitrogen significantly impacts DNA binding affinity, which in turn correlates with cytotoxicity. nih.gov As detailed previously, compounds with a dimethylaminoethyl side chain bind strongly to DNA and are more cytotoxic than those with a morpholinoethyl side chain, which exhibit weaker DNA interactions. nih.gov This demonstrates a direct link between the efficiency of DNA intercalation and the ultimate biological effect in this series of compounds. nih.gov The core linear quindoline (B1213401) skeleton itself shows little to no biological activity; however, derivatization, such as the introduction of a methyl group on the N-5 atom to form cryptolepine, induces remarkable activity across a broad spectrum of biological targets. nih.gov

Table 2: Structure-Activity Relationship of 6-Substituted Indolo[2,3-b]quinoline/quinoxaline (B1680401) Derivatives

Impact of Substituent Nature on Antimicrobial and Anti-Inflammatory Responses

The antimicrobial and anti-inflammatory properties of the 6H-indolo[2,3-b]quinoxaline scaffold are significantly influenced by the nature of its substituents. Research on various derivatives has highlighted that specific chemical groups can enhance or diminish these biological responses.

For antimicrobial activity, the introduction of certain substituents can potentiate the efficacy against various bacterial and fungal strains. Studies on related quinoxaline derivatives have shown that the presence of electron-withdrawing groups, such as a nitro group, can alter the DNA structure of bacterial cells and inhibit DNA synthesis, leading to antibacterial effects. Symmetrically disubstituted quinoxalines have demonstrated significant antibacterial activity. tandfonline.comnih.gov In one study, hexahydro-6H-indolo[2,3-b]quinoxaline derivatives were synthesized and showed significant antibacterial activity, with one particular compound featuring an isatin (B1672199) substituent being the most active in the series. unipi.it The antimicrobial potency of quinoxalines is often attributed to their ability to prevent DNA-directed RNA synthesis by binding to the CpG site on DNA. unipi.it

In the context of anti-inflammatory responses, quinoxaline derivatives have been shown to inhibit the expression of several inflammatory modulators, including cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The structure-activity relationship of these compounds indicates that specific substitutions are critical for their anti-inflammatory potential. For instance, in a series of novel quinoxaline derivatives, compounds bearing a pyrazole (B372694) or a triazole moiety exhibited potent COX-2 inhibitory activity. rsc.org The anti-inflammatory action of a non-toxic derivative, 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B220), has been linked to its ability to inhibit the production of reactive oxygen species (ROS) by neutrophils, a key process in inflammation. nih.gov

Table 1: Impact of Substituents on Antimicrobial and Anti-inflammatory Activity
Substituent/ModificationObserved EffectPotential Mechanism
Nitro GroupEnhanced antibacterial activityAlteration of bacterial DNA structure and inhibition of DNA synthesis
Symmetrical DisubstitutionSignificant antibacterial activityEnhanced binding to molecular targets
Isatin MoietyPotent antibacterial and anti-inflammatory activityMultiple interactions with biological targets
Pyrazole or Triazole MoietyPotent COX-2 inhibitionSpecific binding to the active site of the COX-2 enzyme
Dimethylaminoethyl at position 6Inhibition of neutrophil ROS productionDownstream signaling inhibition of oxidase activation

Role of Substituents in Ring A of 6H-Indolo[2,3-b]quinoxaline in Cytotoxicity

The cytotoxicity of 6H-indolo[2,3-b]quinoxaline derivatives, a key feature for their potential as anticancer agents, is profoundly affected by the substituents on the aromatic rings, including Ring A (the benzene (B151609) ring of the quinoxaline moiety).

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural requirements for enhanced cytotoxic potency. These studies suggest that the incorporation of cyclic substituents or substituents with primary carbon atoms can lead to an increase in cytotoxic activity. researchgate.net For instance, the presence of a dimethylamino substitution at the C-9 position (part of Ring A) was found to be the most effective in one series of derivatives. researchgate.net

The mechanism of cytotoxicity for many of these compounds involves intercalation into DNA, which disrupts cellular processes. researchgate.netnih.gov The thermal stability of the complex formed between the 6H-indolo[2,3-b]quinoxaline derivative and DNA is a critical parameter for their anticancer activity and is dependent on the type and orientation of the side chains attached to the core structure. nih.gov

Furthermore, N-glycosides of 6H-indolo[2,3-b]quinoxalines have also been synthesized and evaluated for their cytotoxic effects. While some of these compounds exhibited weak cytotoxicity against human keratinocytes, this line of research highlights the diverse possibilities for modifying the scaffold to modulate its biological activity. rsc.org

Table 2: Influence of Ring A Substituents on Cytotoxicity
Substituent/PositionEffect on CytotoxicityCell Line
Dimethylamino at C-9Most effective in a tested seriesNot specified in the provided context
Cyclic substituentsIncreased cytotoxic potency (QSAR prediction)HL-60 (Human Leukemia)
Substituents with primary carbon atomsIncreased cytotoxic potency (QSAR prediction)HL-60 (Human Leukemia)

Modulation of Cellular Processes by 6H-Indolo[2,3-b]quinoxalines

Induction of Interferon Response by 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines

Specific derivatives of 6H-indolo[2,3-b]quinoxaline, namely 6-(2-aminoethyl) substituted analogs, have been identified as potent inducers of the interferon (IFN) response. researchgate.net Interferons are crucial cytokines in the innate immune system with potent antiviral and immunomodulatory properties.

In vitro studies have demonstrated that these compounds are low-toxic, potent interferon inducers and also exhibit antiviral activity. researchgate.net The morpholine (B109124) and 4-methyl-piperidine derivatives of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline were found to be the most active antivirals and the least cytotoxic in the series investigated. researchgate.net The induction of interferon by these compounds represents a promising mechanism for their antiviral effects, as it can trigger a broad-spectrum antiviral state in host cells.

Applications in Advanced Materials Science Research

Potential in Organic Electronics

Derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have demonstrated considerable promise in the field of organic electronics. The inherent electronic structure, which combines good energy transfer capabilities from the indole (B1671886) component and strong electron-injection/transport properties from the quinoxaline (B1680401) component, makes these compounds highly versatile. kisti.re.kr

Research has highlighted the utility of IQ derivatives in various electronic applications, including as materials for deep-red organic light-emitting diodes (OLEDs), organic transistors, and as electron-transporting layers. benthamscience.com Their robust thermal stability and tunable LUMO (Lowest Unoccupied Molecular Orbital) energy levels further enhance their suitability for these roles. beilstein-journals.org Specifically, these compounds can be engineered to function as:

Host materials or dopants in the light-emitting layer of OLEDs. kisti.re.kr

Hole transport or electron transport materials. kisti.re.kr

Hole blocking or electron blocking materials. kisti.re.kr

Hole or electron injection materials. kisti.re.kr

This multifunctionality underscores the potential of the 6-Ethyl-6H-indolo[2,3-b]quinoxaline core structure as a foundational element for developing next-generation organic electronic devices.

Role as Anolyte Materials in Nonaqueous Redox Flow Batteries

One of the most significant applications explored for 6H-indolo[2,3-b]quinoxaline derivatives is as anolyte materials in nonaqueous redox flow batteries (NARFBs). nih.govnih.govresearchgate.net NARFBs are a promising technology for large-scale energy storage, and the development of stable, high-performance organic redox-active materials is a key research objective. The indolo[2,3-b]quinoxaline scaffold has been identified as a superior platform for designing anolytes with desirable electrochemical properties. nih.govacs.org

The design strategy involves fusing a π-donating nitrogen atom (from the indole ring) to the quinoxaline core. nih.gov This expands the aromatic π-system, which enhances stability by allowing for better charge delocalization in the molecule's charged state and lowers the reduction potential, a critical factor for achieving high cell voltage. nih.govrwth-aachen.de

Molecular engineering of the 6H-indolo[2,3-b]quinoxaline core has led to anolytes with an exceptional combination of low reduction potential, high stability, and high solubility. nih.gov A notable example is the derivative 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, which was identified as a top-performing anolyte. nih.govacs.org

This derivative exhibits a very low reduction potential of -2.01 V (vs. Fc/Fc⁺), which contributes to a higher battery output voltage. nih.govnih.govresearchgate.netacs.org Furthermore, it demonstrates remarkable electrochemical stability, with a capacity retention of 99.86% over 202 cycles in H-cell testing. nih.govnih.govresearchgate.netacs.org This high stability is crucial for the long-term performance and economic viability of redox flow batteries. When paired with a catholyte material such as N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT), a full battery cell achieved a high voltage of 2.3 V and maintained 95.8% capacity retention over 120 cycles. nih.govnih.govresearchgate.netacs.org

The performance metrics of this advanced anolyte are summarized in the table below.

PropertyValueReference
Reduction Potential -2.01 V vs Fc/Fc⁺ nih.govacs.org
Solubility (in acetonitrile) >2.7 M nih.govacs.org
H-Cell Cycling Stability 99.86% capacity retention over 202 cycles (49.5 h) nih.govacs.org
Capacity Fade (H-Cell) 0.000693% per cycle nih.govacs.org
Full Cell Performance 2.3 V cell voltage; 95.8% capacity retention over 120 cycles (75.1 h) nih.govacs.org

These results establish the 6H-indolo[2,3-b]quinoxaline scaffold as a premier candidate for developing highly stable and powerful anolytes for future energy storage systems.

Utilization as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The intrinsic properties of the indolo[2,3-b]quinoxaline scaffold also make it a promising candidate for use in dye-sensitized solar cells (DSSCs). In a typical DSSC, an organic dye (sensitizer) absorbs light and injects electrons into a semiconductor, generating a current. The quinoxaline unit is well-known for its strong electron-accepting nature, making it an attractive component for sensitizers in what is known as a donor-π-acceptor (D-π-A) structure. case.edu

While research has focused on derivatives, the fundamental this compound structure contains the key quinoxaline acceptor and indole donor moieties, suggesting its potential as a foundational component for designing novel and efficient sensitizers for the next generation of solar cells.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Indolo[2,3-b]quinoxaline Derivatives with Tuned Bioactivity

Future synthetic efforts will concentrate on the rational design of novel 6-Ethyl-6H-indolo[2,3-b]quinoxaline derivatives to achieve enhanced potency and selectivity for specific biological targets. This involves strategic structural modifications to influence the compound's pharmacokinetic and pharmacodynamic profiles. Key strategies include:

Systematic Substitution: Introducing a variety of substituents—such as halogens, alkyl, and alkoxy groups—onto the aromatic rings can modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the binding affinity with target biomolecules.

Side-Chain Engineering: The ethyl group at the N-6 position serves as a critical handle for derivatization. Future work will involve replacing it with diverse side chains, including those with amino, hydroxyl, or acidic functionalities, to improve solubility and create specific interactions with biological targets. For instance, creating derivatives with terminal amino groups can lead to dicationic species with significantly enhanced DNA binding affinity rsc.org.

Advanced Synthetic Methodologies: The synthesis of these complex molecules is moving beyond traditional condensation reactions between o-phenylenediamines and isatin (B1672199) derivatives nih.govbenthamscience.com. Modern approaches, such as transition-metal-catalyzed cross-coupling reactions, C-H functionalization, and intramolecular oxidative cyclodehydrogenation, offer more efficient and versatile routes to a wider array of derivatives nih.gov. These methods allow for precise control over the final structure, facilitating the creation of libraries of compounds for high-throughput screening.

A summary of synthetic strategies for creating diverse indolo[2,3-b]quinoxaline derivatives is presented below.

Synthetic StrategyDescriptionPotential Outcome
Condensation Reactions The classical approach involving the reaction of substituted o-phenylenediamines with isatin derivatives. nih.govbenthamscience.comA straightforward method to produce the core indolo[2,3-b]quinoxaline scaffold.
Buchwald-Hartwig Cross-Coupling A palladium-catalyzed reaction used to form carbon-nitrogen bonds, often followed by an annulation step to complete the heterocyclic system. nih.govProvides a flexible route to complex, N-substituted derivatives with high yields.
Intramolecular Oxidative Cyclodehydrogenation A method to form the final ring of the indoloquinoxaline system through an intramolecular C-H activation/C-N coupling process. nih.govAn efficient annulation strategy that can be used in sequence with other coupling reactions.
Side-Chain Modification Chemical modification of existing derivatives, particularly at the N-6 position, to introduce new functional groups.Allows for the fine-tuning of properties like solubility and target-binding specificity.

Advanced Spectroscopic and Biophysical Characterization of Compound-Biomolecule Complexes

A deep understanding of how this compound and its derivatives interact with biological macromolecules is crucial for elucidating their mechanism of action. The primary biological target for many indolo[2,3-b]quinoxaline derivatives is DNA, where they act as intercalating agents nih.govresearchgate.net. Future research will employ a suite of advanced analytical techniques to probe these interactions with greater detail.

Spectroscopic Techniques: Methods like UV-Vis absorption, fluorescence spectroscopy, and circular dichroism (CD) will continue to be vital for studying DNA binding rsc.orgnih.gov. These techniques can determine binding constants, binding modes (intercalation vs. groove binding), and any conformational changes induced in the DNA upon complex formation nih.govresearchgate.net. For example, studies have shown that monomeric and dimeric indoloquinoxaline derivatives can have high (10^6 M^-1) and very high (10^9 M^-1) DNA binding constants, respectively, with the planar aromatic moiety intercalating between nucleobases nih.gov.

Biophysical Methods: Thermal denaturation studies, which measure the increase in the DNA melting temperature upon ligand binding, provide evidence for the stabilization of the DNA duplex and confirm the strength of the interaction nih.govresearchgate.net.

Structural Biology: High-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for obtaining atomic-level structural information of the compound-biomolecule complexes. This data is invaluable for understanding the precise orientation and key intermolecular interactions that govern binding and selectivity.

Refined Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

In silico methods are becoming indispensable in modern drug discovery and materials science. For the this compound scaffold, computational modeling offers a powerful tool for predicting biological activity and guiding the design of new derivatives.

Molecular Docking: This technique is used to predict the preferred binding orientation of a molecule to a specific target, such as a DNA sequence or a protein active site. Docking studies can help rationalize the mechanism of action, as demonstrated in studies of indolo[2,3-b]quinoxaline analogues against antitubercular targets nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govabjournals.org. A well-constructed QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts researchgate.netmdpi.com. For 6H-indolo[2,3-b]quinoxaline derivatives, QSAR studies have suggested that incorporating cyclic substituents can increase cytotoxic potency researchgate.net.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. This can predict properties like HOMO-LUMO energy levels, which are crucial for applications in organic electronics and for understanding redox behavior acs.org.

These computational approaches, when used in concert, create a powerful predictive framework that can accelerate the discovery cycle, reduce costs, and lead to the more rapid development of compounds with optimized properties.

Exploration of New Application Domains in Chemical Biology and Materials Science

While the historical focus has been on medicinal chemistry, the unique photophysical and electrochemical properties of the indolo[2,3-b]quinoxaline scaffold are opening doors to new applications in chemical biology and materials science.

Chemical Biology: Derivatives with specific functionalities can be developed as fluorescent probes for biomolecules or as tools to study cellular processes. Their ability to intercalate into DNA makes them interesting candidates for developing probes for nucleic acid imaging and sensing.

Materials Science: The rigid, planar, and π-conjugated structure of indolo[2,3-b]quinoxalines makes them highly suitable for applications in organic electronics. They have been investigated for use in:

Organic Light-Emitting Diodes (OLEDs): As emitting layers or electron-transporting materials benthamscience.com.

Dye-Sensitized Solar Cells (DSSCs): Where they can act as the donor component of organic dyes researchgate.netresearchgate.net.

Multifunctional Chemosensors: For the detection of specific analytes nih.gov.

Energy Storage: In a significant recent development, indolo[2,3-b]quinoxaline derivatives have been designed as a new class of anolyte materials for nonaqueous redox flow batteries (NARFBs) acs.orgnih.govresearchgate.net. A derivative, 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, demonstrated a low reduction potential, high solubility, and remarkable stability, highlighting a promising new direction for these compounds in grid-scale energy storage acs.orgnih.gov.

Application DomainSpecific UseKey Properties
Organic Electronics Organic Light-Emitting Diodes (OLEDs), Organic Transistors benthamscience.comPlanar π-conjugated structure, suitable HOMO/LUMO levels.
Photovoltaics Dye-Sensitized Solar Cells (DSSCs) researchgate.netStrong light absorption, electron-donating capability.
Sensing Multifunctional Chemosensors nih.govAbility to interact with analytes, leading to a detectable signal change.
Energy Storage Anolytes for Nonaqueous Redox Flow Batteries (NARFBs) acs.orgnih.govLow reduction potential, high stability, and high solubility.

The continued exploration of this compound and its derivatives, guided by rational design, advanced characterization, and computational modeling, is set to expand their impact from medicine to materials science, addressing critical challenges in both health and technology.

Q & A

Q. What are the established synthetic routes for 6-Ethyl-6H-indolo[2,3-b]quinoxaline?

The compound is synthesized via Pd-catalyzed cross-coupling reactions. Two primary pathways are used:

  • One-pot method : Combines Pd-catalyzed C–N coupling and C–H activation, yielding moderate efficiency but limited substrate scope .
  • Two-step method : Involves Suzuki coupling followed by annulation with amines, offering broader functionalization . For example, 6-ethyl derivatives are synthesized via alkylation of indoloquinoxaline precursors, confirmed by NMR and IR spectroscopy .

Q. How are electrochemical properties (HOMO/LUMO, band gap) determined for indoloquinoxaline derivatives?

Cyclic voltammetry (CV) and density functional theory (DFT) are standard. CV measures oxidation/reduction potentials to calculate HOMO/LUMO energies, while DFT simulations rationalize trends. For instance, 6-(4-methoxyphenyl)-substituted derivatives exhibit higher HOMO (-5.2 eV) and lower band gaps (2.3 eV) due to electron-donating groups .

Q. What role do π-linkers play in tuning indoloquinoxaline-based dyes for DSSCs?

π-Linkers (e.g., thiophene, phenyl) modulate absorption spectra and charge transfer. Bithiophene linkers red-shift absorption (up to 600 nm) and enhance molar extinction coefficients, improving light-harvesting in dyes like FS10-FS12. However, planar structures may increase aggregation, requiring co-adsorbents like chenodeoxycholic acid .

Advanced Research Questions

Q. How can band gaps of indoloquinoxaline derivatives be optimized for photovoltaic or optoelectronic applications?

Substituent engineering is critical:

  • Electron-donating groups (e.g., methoxy, alkyl chains) raise HOMO levels, reducing band gaps .
  • Electron-withdrawing groups (e.g., cyanoacrylic acid) lower LUMO, facilitating electron injection into TiO₂ . Co-sensitization with complementary dyes (e.g., thienopyrazine derivatives) broadens absorption, achieving efficiencies up to 9.24% in DSSCs .

Q. What methodologies assess DNA intercalation and cytotoxicity in indoloquinoxaline derivatives?

  • Hypochromicity assays : Measure DNA binding via UV-Vis absorption quenching (e.g., 20–40% hypochromicity for 6-dimethylaminoethyl derivatives) .
  • Thermal denaturation (Tm) : Higher ΔTm values (e.g., +8–12°C) indicate stronger intercalation, correlating with cytotoxicity in HL-60 leukemia cells .
  • QSAR models : Identify structural features (e.g., cyclic substituents, primary carbons) enhancing potency .

Q. How does click chemistry expand the functionalization of indoloquinoxaline for anticancer applications?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties, enhancing solubility and target affinity. Derivatives like 6-((1H-triazol-4-yl)methyl)-6H-indoloquinoxalines (22–29) are screened via molecular docking against EGFR or Topoisomerase II, validated by in vitro cytotoxicity assays (IC₅₀ < 10 µM) .

Q. How do structural modifications influence thermal stability of indoloquinoxaline-DNA complexes?

Side-chain polarity and orientation affect minor groove binding. For example:

  • Dimethylaminoethyl groups : Enhance Tm via electrostatic interactions with phosphate backbones .
  • Dihydroxypropyl chains : Reduce binding due to steric hindrance . Intercalation is confirmed via electric linear dichroism (LD) and competitive ethidium bromide displacement .

Q. What co-sensitization strategies improve DSSC efficiency using indoloquinoxaline dyes?

Combining dyes with complementary absorption profiles (e.g., indoloquinoxaline + thienopyrazine) achieves panchromatic light absorption. For instance, co-sensitized DSSCs show 6.2–7.12% efficiency by minimizing recombination and optimizing dye loading on TiO₂ .

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